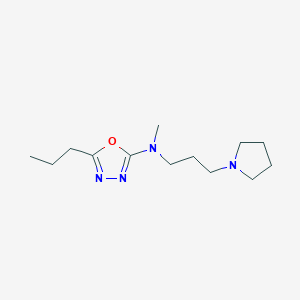
N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis process involves several steps, starting with base materials undergoing reactions such as the Whol-Ziegler reaction and aminolysis to produce intermediate compounds. These intermediates then undergo further reactions, including hydrolysis and treatment with specific reagents (e.g., SOCl2), to synthesize the target compounds. The process is detailed with the synthesis of related compounds, indicating the use of base materials, reaction conditions, and intermediates leading to the final product (Li Ming-zhu, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques such as IR, 1H-NMR, and MS spectra. These analyses confirm the structures of synthesized compounds, providing insight into the molecular geometry, functional groups, and bonding patterns within the molecule. This foundational understanding is crucial for assessing the compound's interactions and stability (Li Ming-zhu, 2012).
Chemical Reactions and Properties
The compound's reactivity and chemical properties are influenced by its molecular structure. For example, the aminolysis of certain intermediates, the hydrolysis under alkaline conditions, and subsequent reactions with substituted phenylamine showcase the compound's versatility in undergoing chemical transformations to yield a variety of products with potential pharmacological activities (Li Ming-zhu, 2012).
Propiedades
IUPAC Name |
N-ethyl-2-(3-methoxy-2-oxopyridin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3/c1-3-16(8-12(13,14)15)10(18)7-17-6-4-5-9(20-2)11(17)19/h4-6H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNHSMBAUCJMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(F)(F)F)C(=O)CN1C=CC=C(C1=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(2,2,2-trifluoroethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5633445.png)
![5-ethyl-1'-(1H-indol-1-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5633451.png)
![N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
![8-(3-ethoxypropanoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633463.png)


![3-methoxy-1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5633486.png)

![(1S*,5R*)-6-(3-pyridinylacetyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633504.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5633543.png)
![2-methyl-9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5633547.png)
![9-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5633551.png)
![(2,3-dimethylphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5633561.png)